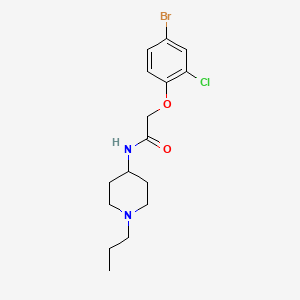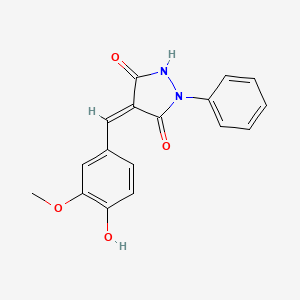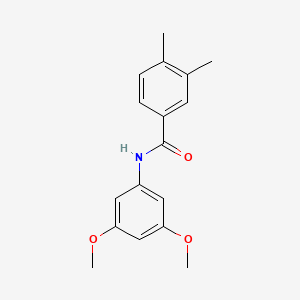![molecular formula C18H20N2O4 B5773554 3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide, commonly known as DMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. DMMA is a derivative of the benzimidazole family and has been synthesized using various methods.
作用機序
DMMA exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and cancer development. DMMA also inhibits the activity of tyrosine kinase, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
DMMA has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis. DMMA has been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
実験室実験の利点と制限
DMMA has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water may pose a challenge for certain experiments. DMMA also requires further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for DMMA research. One potential direction is to study its potential use as a therapeutic agent for Parkinson's disease. Another direction is to explore its anti-cancer and anti-inflammatory effects in vivo. Further studies are also needed to determine its safety and efficacy in humans. Additionally, the development of more efficient synthesis methods for DMMA may facilitate its use in scientific research.
Conclusion:
In conclusion, DMMA is a chemical compound that has shown potential applications in scientific research. Its ease of synthesis and low toxicity make it an attractive candidate for further studies. DMMA has been found to exhibit anti-cancer and anti-inflammatory properties, and its potential use as a therapeutic agent for Parkinson's disease warrants further investigation. However, further studies are needed to determine its safety and efficacy in humans.
合成法
DMMA can be synthesized using various methods, including the reaction of 3,4-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzoyl isothiocyanate in the presence of a base. The product obtained is then reacted with benzyl chloroformate to yield DMMA.
科学的研究の応用
DMMA has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-cancer and anti-inflammatory properties. DMMA has also been studied for its potential use as a therapeutic agent for Parkinson's disease.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-6-13(7-5-12)10-17(21)24-20-18(19)14-8-9-15(22-2)16(11-14)23-3/h4-9,11H,10H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKBBBXOYIZASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)


![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)

![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)